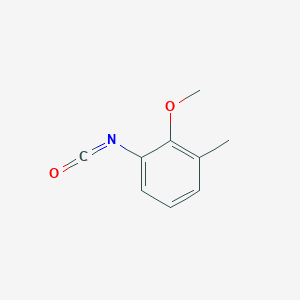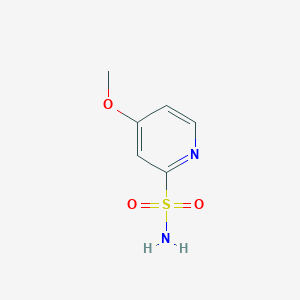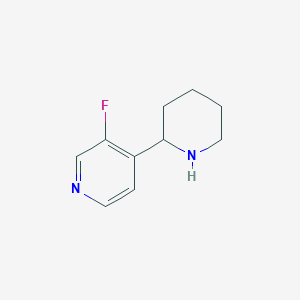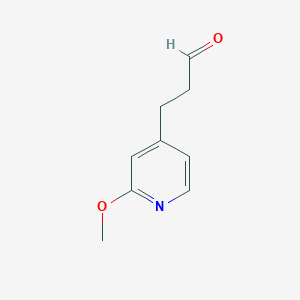
(R)-2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted at the 5-position with a methyl group and an aminoethanol side chain at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-methylpyridine as the starting material.
Functional Group Introduction:
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chiral Resolution: Using chiral chromatography or enzymatic resolution to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The aminoethanol side chain can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions may include the use of strong bases or acids, depending on the type of substitution reaction.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(2R)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to a biological response.
Pathways Involved: It may modulate signaling pathways, enzyme activity, or gene expression, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-amino-2-(5-methylpyridin-2-yl)ethanol: A racemic mixture of the compound.
2-(5-methylpyridin-2-yl)ethanol: A similar compound without the amino group.
Uniqueness
(2R)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. This uniqueness makes it valuable for specific applications in medicinal chemistry and other fields.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(5-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-3-8(10-4-6)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m0/s1 |
InChI Key |
FKXNZXZVTWSVEI-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CN=C(C=C1)[C@H](CO)N |
Canonical SMILES |
CC1=CN=C(C=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)

![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)







